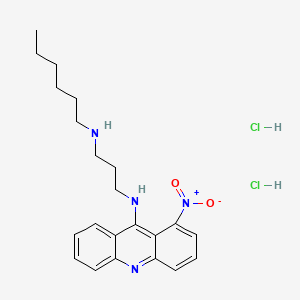
1,3-Propanediamine, N-hexyl-N'-(1-nitro-9-acridinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride is a chemical compound with the molecular formula C22H30Cl2N4O2 It is known for its unique structure, which includes a nitroacridine moiety and a hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride typically involves the following steps:
Formation of the Nitroacridine Intermediate: The initial step involves the nitration of acridine to form 1-nitro-9-acridine. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitroacridine intermediate is then alkylated with hexylamine to introduce the hexyl group. This step is typically performed in the presence of a suitable base, such as sodium hydroxide, to facilitate the reaction.
Formation of the Diamine: The final step involves the reaction of the alkylated nitroacridine with 1,3-propanediamine to form the desired compound. This reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol.
Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The nitroacridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also interact with proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-: Similar in structure but without the dihydrochloride form.
1,3-Propanediamine, N-hexyl-N’-(1-amino-9-acridinyl)-: Similar but with an amino group instead of a nitro group.
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-phenanthridinyl)-: Similar but with a phenanthridine moiety instead of acridine.
Uniqueness
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride is unique due to its specific combination of a nitroacridine moiety and a hexyl chain, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Propiedades
Número CAS |
77280-91-2 |
|---|---|
Fórmula molecular |
C22H30Cl2N4O2 |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
N-hexyl-N'-(1-nitroacridin-9-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C22H28N4O2.2ClH/c1-2-3-4-7-14-23-15-9-16-24-22-17-10-5-6-11-18(17)25-19-12-8-13-20(21(19)22)26(27)28;;/h5-6,8,10-13,23H,2-4,7,9,14-16H2,1H3,(H,24,25);2*1H |
Clave InChI |
JEWVXBXBNITZRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)

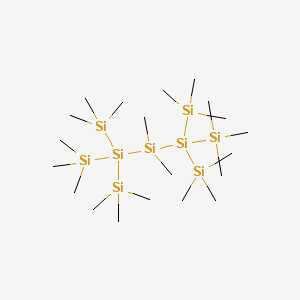
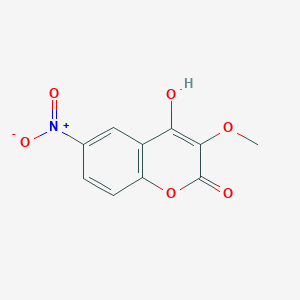
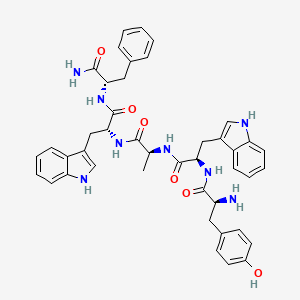

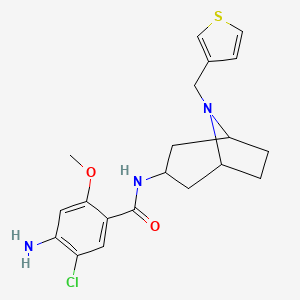
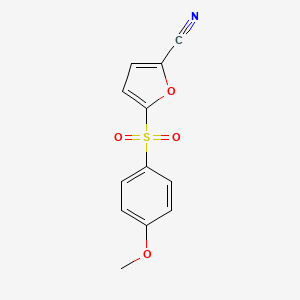
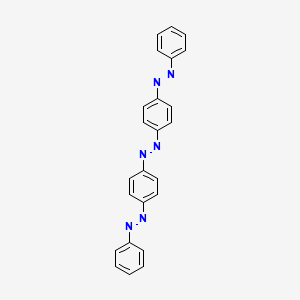
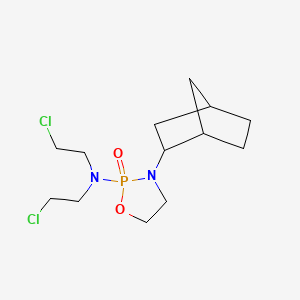
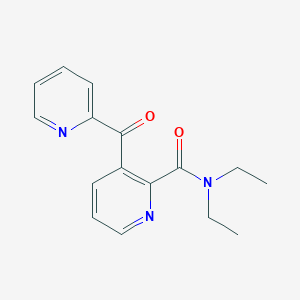
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
